molecular formula C11H10N2O2 B4865328 1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one

1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B4865328
M. Wt: 202.21 g/mol
InChI Key: MWIUUCNSWJHTNG-UHFFFAOYSA-N
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Description

1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse chemical and biological properties. This compound features a benzoyl group attached to the nitrogen atom of the imidazole ring, which is further substituted with a methyl group. The imidazole ring itself is a five-membered ring containing two nitrogen atoms. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with 4-methylimidazole in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl-substituted imidazoles.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with amino acid residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

1-benzoyl-4-methyl-1,3-dihydro-2H-imidazol-2-one can be compared with other imidazole derivatives, such as:

    1-benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure but with a benzyl group instead of a benzoyl group.

    4-methyl-1,3-dihydro-2H-imidazol-2-one: Lacks the benzoyl group, resulting in different chemical properties.

    1-benzoyl-1,3-dihydro-2H-imidazol-2-one: Lacks the methyl group, affecting its reactivity and biological activity.

The presence of the benzoyl and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives.

Properties

IUPAC Name

3-benzoyl-5-methyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-13(11(15)12-8)10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIUUCNSWJHTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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